molecular formula C32H28N4O7 B11438205 ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B11438205
M. Wt: 580.6 g/mol
InChI Key: IISFGPIRRJUTTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound with a diverse range of potential applications in scientific research. This compound features a quinazolinone core, a furan ring, and a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the benzoate ester. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The furan ring may also contribute to its biological activity by facilitating binding to target proteins .

Comparison with Similar Compounds

Ethyl 4-(2-{3-[(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C32H28N4O7

Molecular Weight

580.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[[4-(furan-2-ylmethylcarbamoyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H28N4O7/c1-2-42-31(40)23-13-15-24(16-14-23)34-28(37)20-35-27-8-4-3-7-26(27)30(39)36(32(35)41)19-21-9-11-22(12-10-21)29(38)33-18-25-6-5-17-43-25/h3-17H,2,18-20H2,1H3,(H,33,38)(H,34,37)

InChI Key

IISFGPIRRJUTTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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